5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid
Description
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nicotinic acid core substituted with a hydroxyl group and a t-butylsulfamoylphenyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQYPORSBENFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinic Acid Core: The synthesis begins with the preparation of the nicotinic acid core, which can be achieved through various methods such as the oxidation of pyridine derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the t-Butylsulfamoylphenyl Group: The final step involves the attachment of the t-butylsulfamoylphenyl group to the nicotinic acid core. This can be achieved through sulfonation reactions followed by coupling with the appropriate phenyl derivative.
Industrial Production Methods
Industrial production of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(3-t-Butylsulfamoylphenyl)-6-methoxynicotinic acid: Similar structure with a methoxy group instead of a hydroxyl group.
5-(3-t-Butylsulfamoylphenyl)-6-aminonicotinic acid: Similar structure with an amino group instead of a hydroxyl group.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the hydroxyl group and the t-butylsulfamoylphenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
